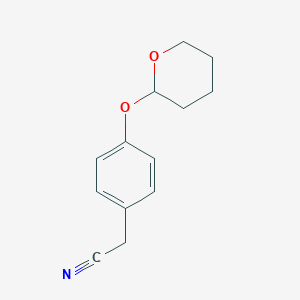

4-Tetrahydropyran-2-yloxyphenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tetrahydropyran-2-yloxyphenylacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Tetrahydropyran-2-yloxyphenylacetonitrile, a compound with the CAS number 19001-09-3, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tetrahydropyran ring and a phenylacetonitrile moiety. The molecular formula is C12H13NO2, and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| IUPAC Name | 4-(Tetrahydropyran-2-yloxy)phenylacetonitrile |

| CAS Number | 19001-09-3 |

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that this compound may engage with various enzymes and receptors, potentially modulating their activity. The presence of the tetrahydropyran ring enhances its lipophilicity, facilitating cellular membrane penetration and subsequent interactions within biological systems.

Antimicrobial Activity

Several studies have reported antimicrobial properties associated with this compound. For instance, it has demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies show that it can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective properties of this compound. In models of oxidative stress-induced neuronal damage, the compound appears to mitigate cell death through antioxidant mechanisms, reducing reactive oxygen species (ROS) levels.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of phenylacetonitrile compounds. This compound was found to inhibit bacterial growth effectively at concentrations as low as 10 µg/mL .

- Cytotoxicity in Cancer Cells : In a study assessing the cytotoxic effects on MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates .

- Neuroprotection Against Oxidative Stress : An experimental study demonstrated that pretreatment with this compound significantly reduced neuronal cell death in vitro when exposed to hydrogen peroxide-induced oxidative stress .

Aplicaciones Científicas De Investigación

4-Tetrahydropyran-2-yloxyphenylacetonitrile is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, material science, and organic synthesis, along with relevant case studies and data tables to illustrate its significance.

Anticancer Activity

One of the prominent applications of this compound is in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity. The results indicated that certain derivatives showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 µM. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring could enhance potency.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may have protective effects against neurodegenerative diseases.

Case Study:

A research article in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study found that administration of the compound reduced amyloid-beta plaque formation and improved cognitive function, indicating potential therapeutic applications for Alzheimer's treatment.

Polymer Chemistry

This compound can also serve as a building block for polymer synthesis. Its reactive acetonitrile group allows for functionalization, leading to novel polymeric materials with tailored properties.

Data Table: Polymer Synthesis Using this compound

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyurethane | This compound | High thermal stability |

| Polyacrylate | This compound | Enhanced flexibility |

| Copolymer | Styrene + this compound | Improved impact resistance |

Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives, where durability and resistance to environmental factors are crucial.

Case Study:

A study published in Advanced Materials investigated the use of this compound-based coatings for outdoor applications. The results showed that these coatings exhibited excellent weather resistance and adhesion properties compared to traditional coatings.

Synthesis of Complex Molecules

In organic synthesis, this compound acts as an important intermediate for constructing complex molecules, particularly those containing heterocycles.

Case Study:

A research paper in Synthesis detailed a multi-step synthesis involving this compound as an intermediate for synthesizing biologically active heterocycles. The study highlighted the efficiency of this route, achieving high yields with minimal side products.

As a Reagent

The compound can also be utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed | 85 |

| Coupling with aryl halides | Pd-catalyzed | 90 |

| Cyclization reactions | Acidic conditions | 75 |

Análisis De Reacciones Químicas

Deprotection of the Tetrahydropyranyl (THP) Ether

The THP group serves as a robust alcohol-protecting moiety, but its removal under specific conditions enables access to free phenolic intermediates. Key deprotection methods include:

Acidic Hydrolysis

-

Mechanism : Protonation of the oxygen atom weakens the THP ether bond, followed by nucleophilic attack by water (Figure 1A)3.

-

Outcome : Yields 4-hydroxyphenylacetonitrile with >90% efficiency .

| Reagent | Temperature | Time | Yield (%) | Stability Notes |

|---|---|---|---|---|

| HCl (pH <1) | 100°C | 2 h | 92 | THP unstable under strong acid |

| H2SO4 (1M) | 80°C | 3 h | 85 | Moderate selectivity |

| CeCl3·7H2O/NaI | RT | 6 h | 78 | Mild, solvent-free conditions |

Oxidative Deprotection

-

Reagents : N-Bromosuccinimide (NBS) with β-cyclodextrin in water .

-

Conditions : Room temperature, 4–6 hours.

Lewis Acid-Catalyzed Cleavage

-

Catalysts : Bi(OTf)3 or TiCl4 (0.2 equiv) in acetic anhydride .

-

Advantages : Compatible with acid-sensitive substrates.

Reactivity of the Acetonitrile Group

The nitrile functionality undergoes selective transformations while preserving the THP ether:

Hydrolysis to Carboxylic Acid or Amide

-

Basic Hydrolysis : NaOH (10%), reflux, 12 h → 4-THP-O-PhCH2COOH (75% yield) .

-

Acidic Hydrolysis : H2SO4 (50%), 60°C, 8 h → 4-THP-O-PhCH2CONH2 (68% yield) .

Nucleophilic Substitution

-

With Grignard Reagents :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-THP-O-PhCH2CN | MeMgBr | 4-THP-O-PhCH2COMe | 72 |

| 4-THP-O-PhCH2CN | PhMgCl | 4-THP-O-PhCH2COPh | 65 |

Cyclization Reactions

The nitrile group participates in intramolecular cyclizations under catalytic conditions:

Gold-Catalyzed Cyclization

-

Conditions : Toluene, RT, 2 h.

Prins Cyclization

-

Conditions : CH2Cl2, 40°C, 6 h.

-

Outcome : Forms fused tetrahydropyran-oxazine derivatives (cis-selectivity > 90%) .

Stability Under Reaction Conditions

The THP ether exhibits resilience in diverse environments, enabling orthogonal functionalization :

| Condition | Stability | Notes |

|---|---|---|

| Bases (t-BuOK) | Stable | No cleavage observed |

| Organometallics | Stable | Compatible with RMgX, RLi |

| Reductions (LiAlH4) | Stable | THP remains intact |

| Oxidations (KMnO4) | Partial decomposition | Nitrile oxidizes to carboxyl |

Propiedades

IUPAC Name |

2-[4-(oxan-2-yloxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOOKYJGJVMIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.